Methyl 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Description
Methyl 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core with a cyclobutyl substituent at position 3 and a methyl ester group at position 7. This structure combines the rigidity of the cyclobutyl group with the aromatic triazolo-pyridine system, making it a candidate for diverse biological and pharmacological applications.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 3-cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-17-12(16)9-5-6-15-10(7-9)13-14-11(15)8-3-2-4-8/h8-9H,2-7H2,1H3 |
InChI Key |
IWUUANYZGITTTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN2C(=NN=C2C3CCC3)C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves several steps. One common synthetic route includes the cyclocondensation of appropriate precursors under specific reaction conditions . The detailed synthetic pathway and reaction conditions are often proprietary and may vary depending on the desired yield and purity . Industrial production methods typically involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Methyl 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Methyl 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 3-Bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
- Molecular Formula : C₈H₁₀BrN₃O₂
- Molecular Weight : 260.09 g/mol (experimental)
- Key Features : Bromine substituent at position 3 enhances electrophilicity, making it reactive in nucleophilic substitutions. The bromine atom’s polarizability may improve binding to hydrophobic enzyme pockets .
- Applications : Serves as a precursor for further functionalization via cross-coupling reactions.
2.1.2 Triazolopyrimidine Carbonitrile Derivatives
- Example : 3,4,5-Trimethoxyphenyltriazolopyrimidinecarbonitrile
- Key Features: Pyrimidine core fused with triazole, similar to the triazolo-pyridine system. The electron-withdrawing cyano group and methoxy substituents enhance antimicrobial activity .
- Biological Activity : Demonstrated efficacy against Staphylococcus aureus (MIC: 4 µg/mL) and Candida albicans (MIC: 8 µg/mL) .
2.1.3 Methyl Indole Carboxylates
- Example : Methyl indole-7-carboxylate
- Key Features: Aromatic indole ring with a carboxylate ester. The indole system’s planarity contrasts with the non-aromatic cyclobutyl group in the target compound, affecting solubility and metabolic stability .
Substituent Effects
- Cyclobutyl vs. Its saturated structure may lower solubility in polar solvents .
- Triazolo-Pyridine vs. Triazolo-Pyrimidine : The pyridine core in the target compound lacks the pyrimidine’s additional nitrogen, altering electron distribution and hydrogen-bonding capacity. This may reduce antimicrobial potency compared to triazolopyrimidines .
- Ester Group : The methyl ester in the target compound and indole carboxylates enhances lipophilicity, favoring passive membrane diffusion compared to carboxylic acids .
Research Findings and Gaps
- Synthetic Routes: Evidence suggests the brominated analog is synthesized via cyclocondensation reactions with sulfur and malononitrile , which could be adapted for the target compound.
- Biological Data : While triazolopyrimidines show proven antimicrobial activity , the target compound’s cyclobutyl group may shift selectivity toward different targets (e.g., kinases or GPCRs). Experimental validation is needed.
- Stability : The cyclobutyl group’s strain energy (~26 kcal/mol) may confer unique reactivity or susceptibility to ring-opening under acidic conditions.
Biological Activity
Methyl 3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (CAS Number: 2060025-01-4) is a synthetic compound belonging to the triazolo-pyridine class. Its unique structure and potential biological activities have drawn attention in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₂ |
| Molecular Weight | 235.28 g/mol |
| CAS Number | 2060025-01-4 |
The compound features a triazole ring fused with a pyridine structure, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyridines have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity.
Anticancer Potential
Research has suggested that this compound may possess anticancer properties. A study evaluating the cytotoxic effects of triazolo-pyridine derivatives on cancer cell lines demonstrated that they could induce apoptosis in various cancer types. The exact pathways involved are still under investigation but may include modulation of cell cycle regulators and apoptotic proteins.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of triazolo-pyridines. Some studies have indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis. The potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of active research.
Case Studies
- Antimicrobial Activity : A series of experiments conducted on triazolo-pyridine derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. These findings suggest a promising avenue for developing new antibiotics.
- Cytotoxicity in Cancer Cells : In vitro assays showed that this compound induced significant cytotoxicity in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.
- Neuroprotection : In animal models of neurodegeneration, administration of triazolo-pyridine derivatives resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Many triazolo-pyridines inhibit key enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
- Induction of Apoptosis : Compounds may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins or caspases.
- Antioxidant Properties : The ability to scavenge free radicals may contribute to its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
